molecular formula C7H7FN2O B1450317 N-[(5-Fluoropyridin-3-YL)methyl]formamide CAS No. 1820620-01-6

N-[(5-Fluoropyridin-3-YL)methyl]formamide

Cat. No. B1450317
CAS RN: 1820620-01-6
M. Wt: 154.14 g/mol
InChI Key: FTBXWWZPUCCESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(5-Fluoropyridin-3-YL)methyl]formamide” is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 g/mol . It is also known by its IUPAC name, N-[(5-fluoropyridin-3-yl)methyl]formamide .


Molecular Structure Analysis

The molecular structure of “N-[(5-Fluoropyridin-3-YL)methyl]formamide” can be represented by the canonical SMILES string: C1=C(C=NC=C1F)CNC=O . The InChI representation is: InChI=1S/C7H7FN2O/c8-7-1-6(2-9-4-7)3-10-5-11/h1-2,4-5H,3H2,(H,10,11) .


Physical And Chemical Properties Analysis

“N-[(5-Fluoropyridin-3-YL)methyl]formamide” has a number of computed properties. It has a complexity of 132, a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . It has a rotatable bond count of 2 and a topological polar surface area of 42Ų . The XLogP3 is 0.1 .

Scientific Research Applications

Antibacterial Applications

“N-[(5-Fluoropyridin-3-YL)methyl]formamide” has been used in the synthesis of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives . These derivatives have shown promising antibacterial activity against gram-positive bacteria, including both drug-sensitive and drug-resistant strains . One of the compounds, referred to as compound 7j, exhibited an 8-fold stronger inhibitory effect than linezolid, a commonly used antibiotic . These compounds also demonstrated the ability to hamper the formation of biofilms .

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including “N-[(5-Fluoropyridin-3-YL)methyl]formamide”, have been synthesized for various applications . The presence of strong electron-withdrawing substituents in the aromatic ring gives these compounds interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Development of Pyrazolopyridine Kinase Inhibitors

“N-[(5-Fluoropyridin-3-YL)methyl]formamide” has been used in the development of pyrazolopyridine kinase inhibitors . These inhibitors, which contain a 3,5-difluoropyridine fragment, have been prepared through multistep synthesis .

Radiobiology Applications

Fluoropyridines, including “N-[(5-Fluoropyridin-3-YL)methyl]formamide”, have been synthesized with F 18 substitutions . These compounds present a special interest as potential imaging agents for various biological applications .

Agricultural Applications

The introduction of fluorine atoms into lead structures has been found to be one of the most generally useful chemical modifications in the search for new agricultural products . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceutical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, and reliable fluorination technology have accelerated developments in this field .

properties

IUPAC Name

N-[(5-fluoropyridin-3-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-7-1-6(2-9-4-7)3-10-5-11/h1-2,4-5H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBXWWZPUCCESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Fluoropyridin-3-YL)methyl]formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Reactant of Route 2
Reactant of Route 2
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Reactant of Route 3
Reactant of Route 3
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Reactant of Route 4
Reactant of Route 4
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Reactant of Route 5
Reactant of Route 5
N-[(5-Fluoropyridin-3-YL)methyl]formamide
Reactant of Route 6
Reactant of Route 6
N-[(5-Fluoropyridin-3-YL)methyl]formamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.